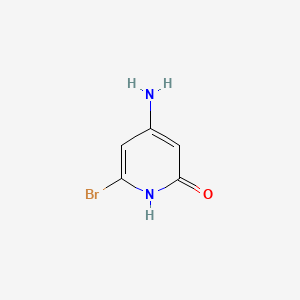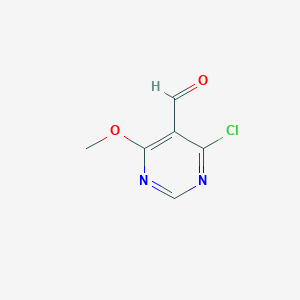
(S)-5,6,7,8-Tetrahydroindolizin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,6,7,8-Tetrahydroindolizin-6-ol is a chiral compound belonging to the class of indolizines. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The (S)-enantiomer of 5,6,7,8-Tetrahydroindolizin-6-ol is of particular interest due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroindolizin-6-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of an amino alcohol precursor. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the indolizine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: (S)-5,6,7,8-Tetrahydroindolizin-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated indolizine derivatives .
Scientific Research Applications
(S)-5,6,7,8-Tetrahydroindolizin-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-5,6,7,8-Tetrahydroindolizin-6-ol involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Indolizine: A parent compound with a similar structure but lacking the hydroxyl group.
Tetrahydroindolizine: A fully saturated analog of indolizine.
Hydroxyindolizine: Compounds with hydroxyl groups at different positions on the indolizine ring.
Uniqueness: (S)-5,6,7,8-Tetrahydroindolizin-6-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group at the 6-position. This structural feature can significantly influence its biological activity and chemical reactivity, making it distinct from other similar compounds .
Properties
CAS No. |
219667-00-2 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(6S)-5,6,7,8-tetrahydroindolizin-6-ol |
InChI |
InChI=1S/C8H11NO/c10-8-4-3-7-2-1-5-9(7)6-8/h1-2,5,8,10H,3-4,6H2/t8-/m0/s1 |
InChI Key |
ODBPVBCCCHVXKY-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=CC=CN2C[C@H]1O |
Canonical SMILES |
C1CC2=CC=CN2CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


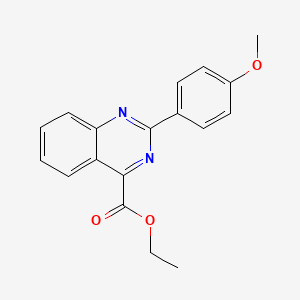
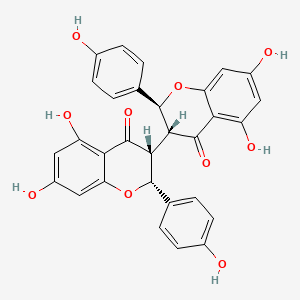
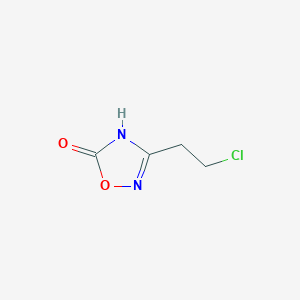
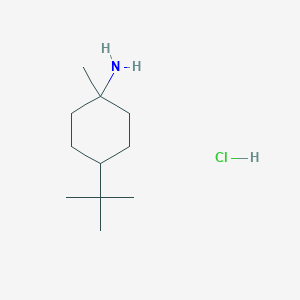
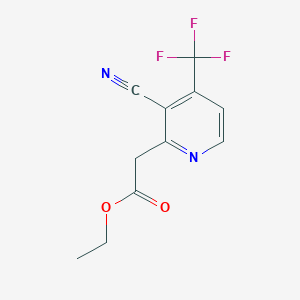
![2-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095069.png)
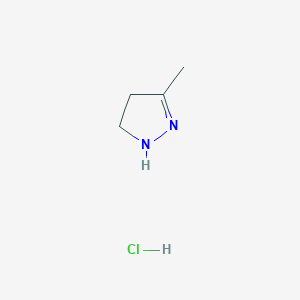
![6-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B13095081.png)

![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)

